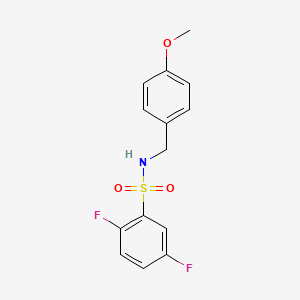![molecular formula C18H15NO3 B5331001 3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)
3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as QBE and is a derivative of 8-hydroxyquinoline. QBE has been studied extensively for its biological and chemical properties, and its synthesis method has been optimized for various applications.
Mechanism of Action
The mechanism of action of QBE is not fully understood. However, studies have shown that QBE induces apoptosis in cancer cells by activating the caspase pathway. QBE also inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
QBE has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that QBE exhibits cytotoxicity against cancer cells and inhibits the growth of bacteria and fungi. QBE has also been shown to exhibit strong fluorescence in the presence of metal ions.
Advantages and Limitations for Lab Experiments
QBE has several advantages and limitations for lab experiments. One advantage is that QBE exhibits strong fluorescence in the presence of metal ions, making it a useful tool for detecting metal ions in various samples. However, QBE has limitations in terms of its solubility and stability, which can affect its performance in certain experiments.
Future Directions
There are several future directions for the study of QBE. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of QBE as a potential anticancer agent in vivo. Further studies are also needed to understand the mechanism of action of QBE and its potential applications in material science and analytical chemistry.
Synthesis Methods
The synthesis of QBE involves the reaction of 8-hydroxyquinoline and 3-bromo-2-(2-hydroxyethoxy)benzaldehyde in the presence of a palladium catalyst. This reaction results in the formation of QBE with a yield of up to 90%. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
QBE has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, QBE has been studied for its potential as an anticancer agent. Studies have shown that QBE exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. QBE has also been studied for its potential as an antibacterial and antifungal agent.
In material science, QBE has been studied for its potential as a fluorescent probe. QBE exhibits strong fluorescence in the presence of metal ions, making it a useful tool for detecting metal ions in various samples. QBE has also been studied for its potential as a chelating agent for metal ions.
properties
IUPAC Name |
3-(2-quinolin-8-yloxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-13-14-4-1-7-16(12-14)21-10-11-22-17-8-2-5-15-6-3-9-19-18(15)17/h1-9,12-13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLGZNMGIQBHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=CC(=C3)C=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)
![1'-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330939.png)
![methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5330945.png)
![5-(4-ethoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4-pyrimidinamine](/img/structure/B5330960.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5331008.png)
![2-[2-(3-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5331012.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5331020.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)
![1-{[(2-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5331027.png)